
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols These compounds are characterized by a cyclohexane ring substituted with a hydroxyl group and other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol typically involves multi-step organic reactions. One possible route could be:
Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane derivative, the butyl group can be introduced via alkylation reactions.
Introduction of the Dimethoxyphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions, where the dimethoxyphenyl group is attached to the cyclohexane ring.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the functional groups.
Substitution: The butyl or dimethoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in drug development due to its complex structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Butylcyclohexyl)-1-phenylcyclohexan-1-ol: Similar structure but lacks the dimethoxy groups.
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The presence of both butyl and dimethoxyphenyl groups in 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
92413-46-2 |
|---|---|
Molecular Formula |
C24H38O3 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
4-(4-butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C24H38O3/c1-4-5-6-18-7-9-19(10-8-18)20-13-15-24(25,16-14-20)21-11-12-22(26-2)23(17-21)27-3/h11-12,17-20,25H,4-10,13-16H2,1-3H3 |
InChI Key |
ZXANXNRJMVBVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)(C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


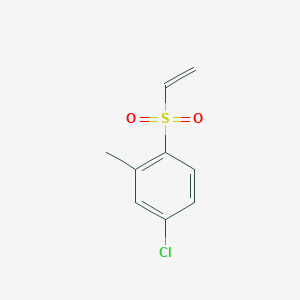
![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)
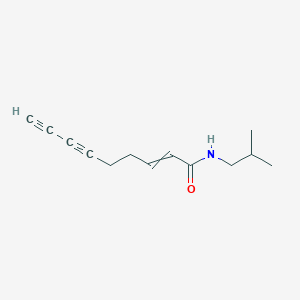
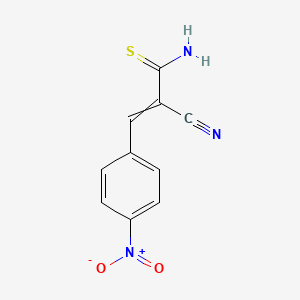
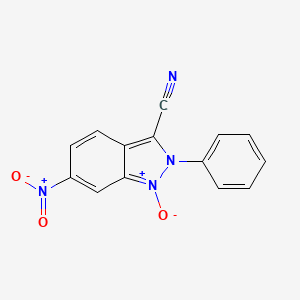
![1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14347004.png)
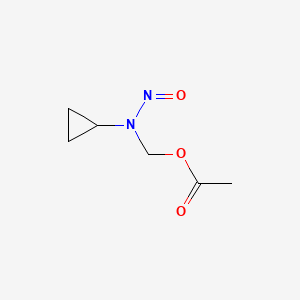

![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)
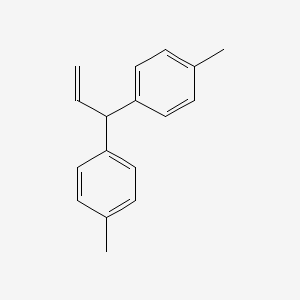
![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)

